2-Chloro-4-(2-methylpropoxy)pyridine
Description
2-Chloro-4-(2-methylpropoxy)pyridine is an organic compound belonging to the class of pyridines It is characterized by a pyridine ring substituted with a chlorine atom at the second position and a 2-methylpropoxy group at the fourth position
Properties
IUPAC Name |
2-chloro-4-(2-methylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)6-12-8-3-4-11-9(10)5-8/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSGGVWKNWDVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-(2-methylpropoxy)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methylpropoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different pyridine derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine-N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Major Products Formed
Substitution Products: Various pyridine derivatives depending on the nucleophile used.
Oxidation Products: Pyridine-N-oxides.
Scientific Research Applications
2-Chloro-4-(2-methylpropoxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-methylpropoxy)pyridine involves its interaction with specific molecular targets. The chlorine atom and the 2-methylpropoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxypyridine: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.
2-Chloro-4-methylpyridine: Contains a methyl group at the fourth position instead of a 2-methylpropoxy group.
Uniqueness
2-Chloro-4-(2-methylpropoxy)pyridine is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties. This substitution can influence its reactivity, solubility, and potential biological activities, making it a valuable compound for various applications .
Biological Activity
2-Chloro-4-(2-methylpropoxy)pyridine is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C_10H_12ClN
- Molecular Weight : 185.66 g/mol
- IUPAC Name : this compound
The compound features a pyridine ring substituted with a chloro group and a branched alkoxy chain, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, studies have demonstrated its ability to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes.
- Antibacterial Properties : Preliminary data suggest that this compound may possess antibacterial activity against specific strains of bacteria, potentially making it useful in treating infections.
- Cytotoxic Effects : Research has indicated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Enzyme Inhibition Studies : A study focusing on the inhibition of carbonic anhydrase IX revealed that this compound exhibited selective inhibition with a notable IC50 value, indicating its potential as a therapeutic agent in conditions where CA IX is upregulated, such as certain cancers .
- Antibacterial Activity : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and exhibited anti-biofilm properties against Klebsiella pneumoniae, suggesting its utility in addressing bacterial infections .
- Cytotoxicity Assessment : The compound was evaluated for its cytotoxic effects on breast cancer cell lines (MDA-MB-231). The results showed a significant increase in apoptotic cells when treated with the compound, indicating its potential role in cancer therapy .
Pharmacokinetics and Safety Profile
While specific pharmacokinetic data for this compound is limited, studies assessing similar compounds suggest that factors such as solubility, permeability, and metabolic stability will significantly influence its therapeutic efficacy and safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
